molecular formula C22H16N6O2 B11652327 3-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl dimethylcarbamate

3-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl dimethylcarbamate

Cat. No.: B11652327
M. Wt: 396.4 g/mol
InChI Key: VQJVMNODPMMHGH-UHFFFAOYSA-N
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Description

3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE is a complex organic compound with a unique structure that combines a benzimidazole moiety with a pyrido ring and a phenyl dimethylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. Sodium metabisulphite is often used as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate benzimidazole, which is then further reacted with pyridine derivatives and phenyl dimethylcarbamate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvent mixtures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives

Scientific Research Applications

3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, affecting their function and leading to various biological effects . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can modulate its activity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE is unique due to its combination of a benzimidazole moiety with a pyrido ring and a phenyl dimethylcarbamate group. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16N6O2

Molecular Weight

396.4 g/mol

IUPAC Name

[3-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C22H16N6O2/c1-27(2)22(29)30-14-7-5-6-13(10-14)19-15(11-23)20(25)28-18-9-4-3-8-17(18)26-21(28)16(19)12-24/h3-10H,25H2,1-2H3

InChI Key

VQJVMNODPMMHGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N

Origin of Product

United States

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